1-Fluoro-3-(3-fluorophenyl)naphthalene
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Overview
Description
1-Fluoro-3-(3-fluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two fluorine atoms attached to the naphthalene ring system, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(3-fluorophenyl)naphthalene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(3-fluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted naphthalene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
1-Fluoro-3-(3-fluorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(3-fluorophenyl)naphthalene involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can influence its reactivity and binding affinity to various biological targets, leading to potential biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
1-Fluoronaphthalene: A closely related compound with a single fluorine atom attached to the naphthalene ring.
3-Fluorophenyl derivatives: Compounds with a fluorine atom attached to the phenyl ring, similar to the structure of 1-Fluoro-3-(3-fluorophenyl)naphthalene.
Uniqueness
This compound is unique due to the presence of two fluorine atoms in specific positions on the naphthalene ring system
Properties
Molecular Formula |
C16H10F2 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
1-fluoro-3-(3-fluorophenyl)naphthalene |
InChI |
InChI=1S/C16H10F2/c17-14-6-3-5-11(9-14)13-8-12-4-1-2-7-15(12)16(18)10-13/h1-10H |
InChI Key |
ZYDDVBHEBCATBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2F)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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